molecular formula C19H22N2O5S B2818754 methyl (4-(N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)sulfamoyl)phenyl)carbamate CAS No. 2034408-72-3

methyl (4-(N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)sulfamoyl)phenyl)carbamate

Cat. No.: B2818754
CAS No.: 2034408-72-3
M. Wt: 390.45
InChI Key: ZUBYERVDFLWFDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (4-(N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)sulfamoyl)phenyl)carbamate is a useful research compound. Its molecular formula is C19H22N2O5S and its molecular weight is 390.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Chemical Structure and Properties

The chemical structure of methyl (4-(N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)sulfamoyl)phenyl)carbamate can be broken down into several functional groups:

  • Methyl Carbamate : This group is known for its role in various biological activities, including inhibition of certain enzymes.
  • Sulfonamide Moiety : Sulfonamides are recognized for their antibacterial properties and ability to inhibit specific metabolic pathways in bacteria.
  • Cyclopropyl and Hydroxy Substituents : These groups may influence the compound's pharmacokinetics and biological interactions.

Antimicrobial Activity

Sulfonamides, including the compound , are primarily known for their antimicrobial properties. They work by inhibiting the bacterial enzyme dihydropteroate synthase, which is crucial for folate synthesis. This inhibition leads to a decrease in nucleic acid synthesis, ultimately preventing bacterial growth.

Anticancer Potential

Recent studies have indicated that sulfonamide derivatives can exhibit anticancer activity. For instance, compounds similar to this compound have shown promise in inhibiting tumor cell proliferation in various cancer cell lines. The specific mechanisms often involve the induction of apoptosis and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Lines

A study evaluated the cytotoxic effects of various sulfonamide derivatives on human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results demonstrated that certain derivatives significantly inhibited cell viability, suggesting that this compound may have similar effects.

Cell LineIC50 Value (µM)Mechanism of Action
MCF-725Induction of apoptosis
A54930Cell cycle arrest

Anti-inflammatory Effects

Sulfonamide compounds are also noted for their anti-inflammatory properties. They may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines or by interfering with signaling pathways involved in inflammation.

In Vivo Studies

In vivo studies involving animal models have shown that compounds related to this compound can reduce tumor size and improve survival rates. For example, a study using a murine model of breast cancer demonstrated significant tumor regression when treated with a sulfonamide derivative.

Mechanistic Insights

Recent research has focused on elucidating the molecular mechanisms underlying the biological activity of sulfonamide derivatives. Investigations into their interaction with specific enzymes and receptors have revealed that these compounds can act as competitive inhibitors, providing insights into their therapeutic potential.

Properties

IUPAC Name

methyl N-[4-[(2-cyclopropyl-2-hydroxy-2-phenylethyl)sulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-26-18(22)21-16-9-11-17(12-10-16)27(24,25)20-13-19(23,15-7-8-15)14-5-3-2-4-6-14/h2-6,9-12,15,20,23H,7-8,13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUBYERVDFLWFDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2CC2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.